

# physical and chemical properties of 2-Fluoro-5-nitroanisole

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## Compound of Interest

Compound Name: **2-Fluoro-5-nitroanisole**

Cat. No.: **B1340070**

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## An In-depth Technical Guide to 2-Fluoro-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Fluoro-5-nitroanisole**, with the CAS number 454-16-0, is a key chemical intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, makes it a versatile building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and experimental protocols related to **2-Fluoro-5-nitroanisole**.

## Physicochemical Properties

**2-Fluoro-5-nitroanisole** is typically a light yellow to yellow solid. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_7H_6FNO_3$	<a href="#">[1]</a>
Molecular Weight	171.13 g/mol	<a href="#">[1]</a>
Appearance	Light yellow solid	
Melting Point	66-71 °C	
Boiling Point	272 °C	
Density (predicted)	$1.321 \pm 0.06 \text{ g/cm}^3$	
Solubility	Slightly soluble in chloroform and methanol.	

## Synthesis of 2-Fluoro-5-nitroanisole

A common and effective method for the synthesis of **2-Fluoro-5-nitroanisole** is through the methylation of 2-fluoro-5-nitrophenol.

## Experimental Protocol: Methylation of 2-fluoro-5-nitrophenol

This protocol outlines a general procedure for the synthesis of **2-Fluoro-5-nitroanisole**.

### Materials:

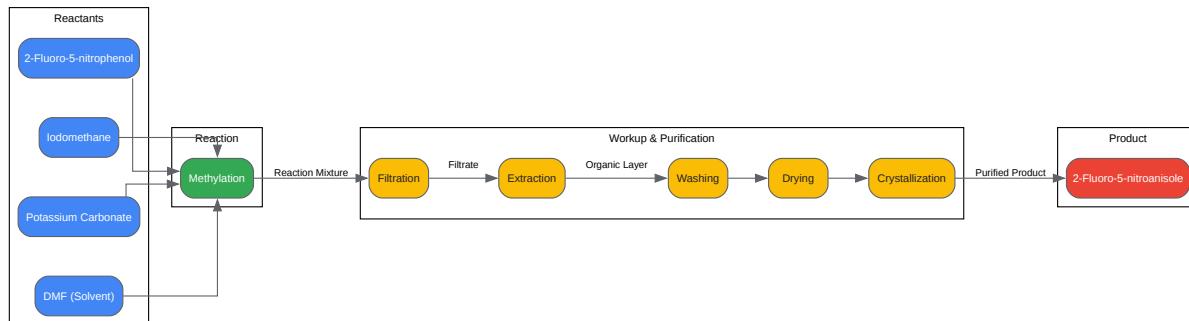
- 2-fluoro-5-nitrophenol
- Iodomethane ( $CH_3I$ )
- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Toluene
- Petroleum ether

- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Brine solution (saturated  $\text{NaCl}$ )

**Procedure:**

- In a 5L four-necked flask, combine 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
- Heat the mixture to 60 °C.
- Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours.
- After the addition is complete, raise the temperature to 90-100 °C and maintain the reaction for 5-6 hours. Monitor the reaction progress using gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.
- Cool the reaction mixture to 50 °C to allow the precipitation of monomethyl potassium sulfate salt.
- Filter the mixture and recover the DMF from the filtrate by decompression distillation. This will yield 2-nitro-5-fluoroanisole as a yellow oily liquid.
- For purification, separate the layers and extract the aqueous layer with toluene.
- Combine the organic layers and wash with water (1000 ml), followed by a brine solution (50 g  $\text{NaCl}$  in 500 ml water).
- Dry the organic layer over sodium sulfate.
- Distill off the solvent under vacuum.
- Add 1000 ml of petroleum ether to the residue and cool the mixture to below 10°C, stirring for 30 minutes.
- Filter the solid, wash with petroleum ether (200 ml), and dry at 50-60°C for 3-5 hours to obtain the purified product.[\[2\]](#)

## Synthesis Workflow

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Caption: General workflow for the synthesis of **2-Fluoro-5-nitroanisole**.

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Fluoro-5-nitroanisole** is not readily available in the public domain. However, based on its chemical structure, the following spectral characteristics can be predicted.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-Fluoro-5-nitroanisole** is expected to show signals corresponding to the methoxy protons and the three aromatic protons. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methoxy group.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-5-nitroanisole** would be characterized by strong absorption bands corresponding to the C-NO<sub>2</sub> stretching vibrations (typically around 1520 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>), C-O-C stretching of the anisole group (around 1250 cm<sup>-1</sup> and 1030 cm<sup>-1</sup>), and C-F stretching (around 1200-1100 cm<sup>-1</sup>). Aromatic C-H stretching and C=C bending vibrations would also be present.

## Mass Spectrometry

The mass spectrum of **2-Fluoro-5-nitroanisole** would show a molecular ion peak (M<sup>+</sup>) at m/z = 171. Fragmentation patterns would likely involve the loss of the nitro group (NO<sub>2</sub>), the methoxy group (OCH<sub>3</sub>), or a methyl radical (CH<sub>3</sub>).

## Reactivity and Applications

**2-Fluoro-5-nitroanisole** is a valuable intermediate in organic synthesis due to its reactive functional groups. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups.

Its primary applications are in the synthesis of:

- Active Pharmaceutical Ingredients (APIs): The structural motifs present in **2-Fluoro-5-nitroanisole** are found in a number of drug candidates.
- Agrochemicals: It serves as a building block for the creation of novel pesticides and herbicides.
- Specialty Chemicals and Materials: The unique electronic properties conferred by the fluoro and nitro groups make it useful in the development of dyes and other specialty materials.

## Safety and Handling

**2-Fluoro-5-nitroanisole** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

### Hazard Statements:

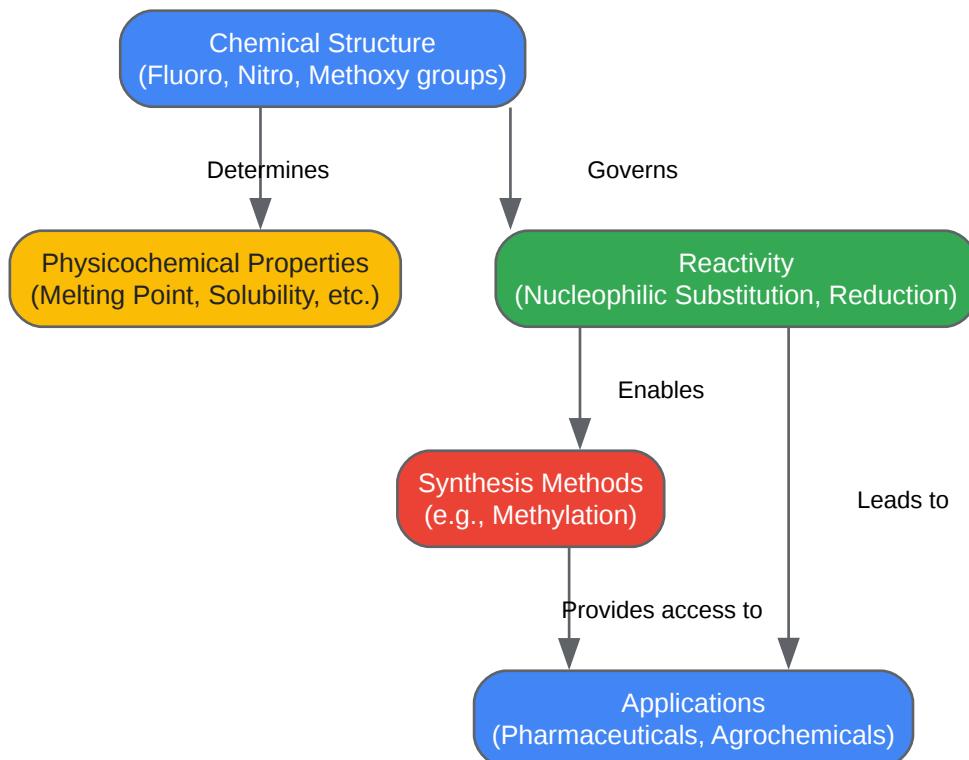
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/ eye protection/ face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.

### Logical Relationship of Properties, Synthesis, and Application

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Caption: Interrelationship of **2-Fluoro-5-nitroanisole**'s core attributes.

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## References

- 1. 1-Fluoro-2-methoxy-4-nitrobenzene | C<sub>7</sub>H<sub>6</sub>FNO<sub>3</sub> | CID 14451968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
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